
2-(5-piperidin-4-yl-1H-1,2,4-triazol-3-yl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-piperidin-4-yl-1H-1,2,4-triazol-3-yl)pyrimidine is a heterocyclic compound that contains a piperidine ring, a triazole ring, and a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-piperidin-4-yl-1H-1,2,4-triazol-3-yl)pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and nitriles under acidic or basic conditions.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel-based nanocatalysts.
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized via a condensation reaction involving amidines and β-dicarbonyl compounds under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on cost-effectiveness, scalability, and environmental sustainability. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and reduce the environmental impact of the production process.
化学反応の分析
Types of Reactions
2-(5-piperidin-4-yl-1H-1,2,4-triazol-3-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with additional hydrogen atoms.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
科学的研究の応用
2-(5-piperidin-4-yl-1H-1,2,4-triazol-3-yl)pyrimidine has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
作用機序
The mechanism of action of 2-(5-piperidin-4-yl-1H-1,2,4-triazol-3-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Signal Transduction Pathways: Influencing the signaling pathways that regulate cell growth, differentiation, and apoptosis.
類似化合物との比較
Similar Compounds
2-(2,6-dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindole-1,3-dione: A compound with a similar piperidine ring structure.
2-(Pyridin-2-yl)pyrimidine Derivatives: Compounds with a similar pyrimidine ring structure.
Triazole-Pyrimidine Derivatives: Compounds with a similar triazole and pyrimidine ring structure.
Uniqueness
2-(5-piperidin-4-yl-1H-1,2,4-triazol-3-yl)pyrimidine is unique due to its specific combination of piperidine, triazole, and pyrimidine rings, which confer distinct chemical and biological properties
特性
CAS番号 |
893424-21-0 |
|---|---|
分子式 |
C11H14N6 |
分子量 |
230.27 g/mol |
IUPAC名 |
2-(5-piperidin-4-yl-1H-1,2,4-triazol-3-yl)pyrimidine |
InChI |
InChI=1S/C11H14N6/c1-4-13-10(14-5-1)11-15-9(16-17-11)8-2-6-12-7-3-8/h1,4-5,8,12H,2-3,6-7H2,(H,15,16,17) |
InChIキー |
YSLCBWCBLLEWMX-UHFFFAOYSA-N |
正規SMILES |
C1CNCCC1C2=NC(=NN2)C3=NC=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


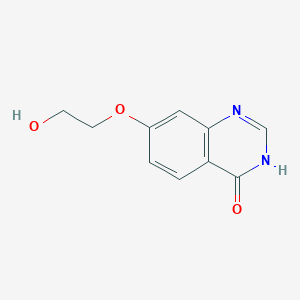


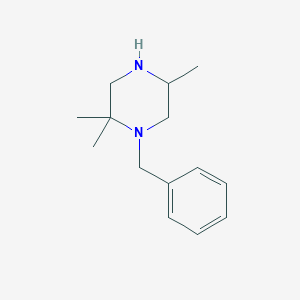

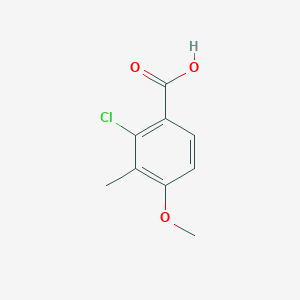

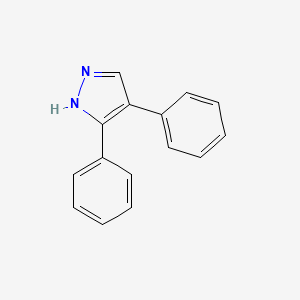

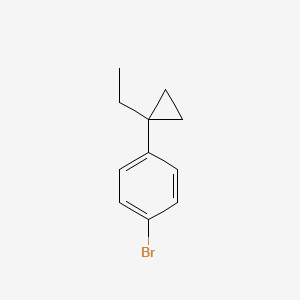

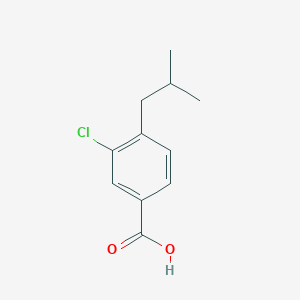

![N-[(1-Cbz-4-piperidyl)methyl]pyridin-4-amine](/img/structure/B8747144.png)
